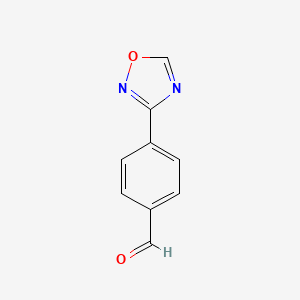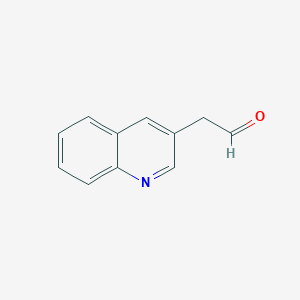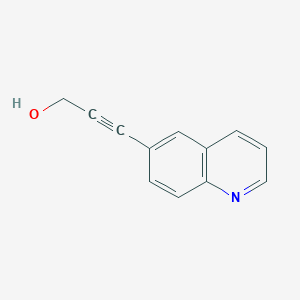![molecular formula C7H4ClN3 B1322630 4-Chloropyrido[4,3-d]pyrimidine CAS No. 89583-92-6](/img/structure/B1322630.png)
4-Chloropyrido[4,3-d]pyrimidine
Overview
Description
4-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 4-position. Pyridopyrimidines have garnered significant interest in medicinal chemistry due to their potential biological activities, including enzyme inhibition and therapeutic applications .
Mechanism of Action
Target of Action
4-Chloropyrido[4,3-d]pyrimidine is a type of pyridopyrimidine, which has shown therapeutic interest . Pyridopyrimidines are used on several therapeutic targets . .
Mode of Action
Pyridopyrimidines, in general, have been studied for their potential biological activities . They are known to interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Pyridopyrimidines, including this compound, are known to affect various biochemical pathways . They can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . .
Result of Action
Pyridopyrimidines, in general, have shown a wide spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
4-Chloropyrido[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and cellular responses. Additionally, this compound can bind to proteins involved in DNA replication and repair, affecting their activity and potentially leading to changes in gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt signaling pathways that regulate cell growth, differentiation, and apoptosis. This disruption can lead to altered cellular responses, such as changes in cell proliferation and survival. Furthermore, its interaction with proteins involved in DNA replication and repair can result in changes in gene expression, affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of specific enzymes, such as kinases, it prevents the enzymes from catalyzing their reactions. This inhibition can lead to a cascade of effects, altering cellular signaling pathways and gene expression. Additionally, this compound can interact with DNA and RNA, affecting their stability and function. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function, affecting cellular responses and overall physiology .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and cellular responses. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[4,3-d]pyrimidine typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can undergo further reactions to form the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrido[4,3-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form aryl-substituted derivatives.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used bases in these reactions.
Catalysts: Palladium catalysts, such as Pd(PPh3)4, are frequently employed to facilitate cross-coupling reactions.
Solvents: Dioxane is a typical solvent used in these reactions, often at elevated temperatures (e.g., 110°C).
Major Products
The major products formed from these reactions include various aryl-substituted pyridopyrimidine derivatives, which are of interest for their potential biological activities .
Scientific Research Applications
4-Chloropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Pyridopyrimidine derivatives, including this compound, have shown potential as inhibitors of various kinases, making them candidates for anticancer and anti-inflammatory drugs
Industry: The compound is utilized in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
4-Chloropyrido[4,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4-Amino-6-chloropyrimidine-5-carbaldehyde: This compound is a precursor in the synthesis of various pyridopyrimidine derivatives.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: Another derivative with potential biological activities, particularly in kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-chloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWUCHAQPUKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627549 | |
| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-92-6 | |
| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)









![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)

